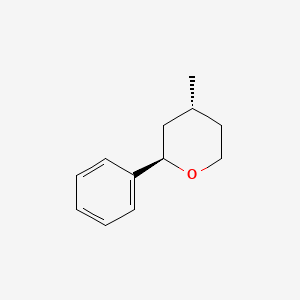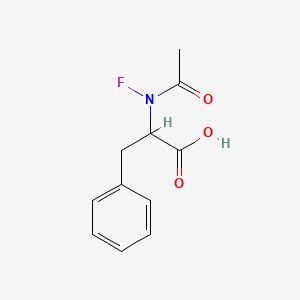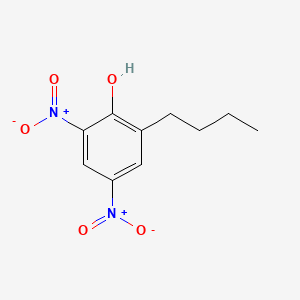
2-Butyl-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4,6-dinitrophenol is a chemical compound known for its applications in various fields, including agriculture and industry It is a member of the dinitrophenol family, characterized by the presence of two nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Butyl-4,6-dinitrophenol typically involves the nitration of butylphenol. The process begins with the sulfonation of butylphenol using sulfuric acid, followed by nitration with a mixture of sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of butylaminophenol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions
Major Products Formed:
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: Butylaminophenol derivatives.
Substitution: Ester or ether derivatives of this compound
Scientific Research Applications
2-Butyl-4,6-dinitrophenol has several scientific research applications:
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Employed as a herbicide and in the treatment of industrial wastewater through advanced oxidation processes
Mechanism of Action
The primary mechanism of action of 2-Butyl-4,6-dinitrophenol involves its role as an uncoupler of oxidative phosphorylation. This means that it disrupts the proton gradient across the mitochondrial membrane, leading to the dissipation of the proton-motive force. As a result, ATP synthesis is inhibited, and energy is released as heat. This mechanism is similar to other dinitrophenol compounds .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another member of the dinitrophenol family, known for its use as a metabolic stimulant and weight loss agent.
2,6-Dinitrophenol: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness: 2-Butyl-4,6-dinitrophenol is unique due to its specific butyl substitution, which imparts different chemical reactivity and biological activity compared to other dinitrophenol compounds. Its use as a polymerization inhibitor and herbicide highlights its distinct applications .
Properties
CAS No. |
4099-73-4 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-butyl-4,6-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-2-3-4-7-5-8(11(14)15)6-9(10(7)13)12(16)17/h5-6,13H,2-4H2,1H3 |
InChI Key |
HFEPQLBWTUGJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


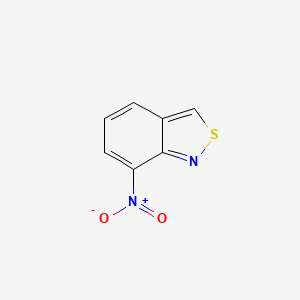
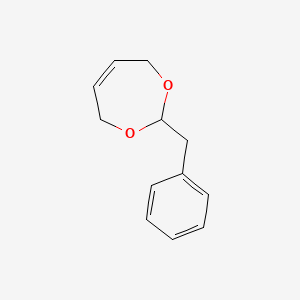
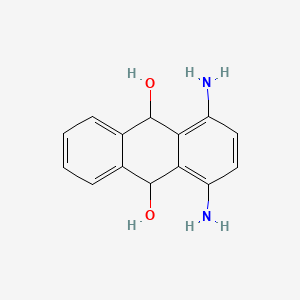


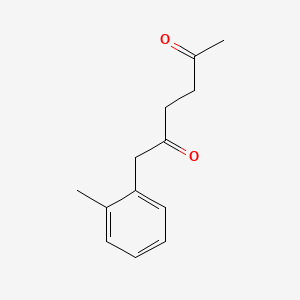
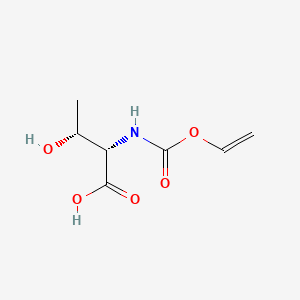
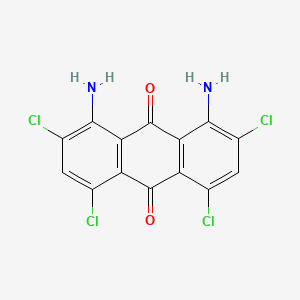
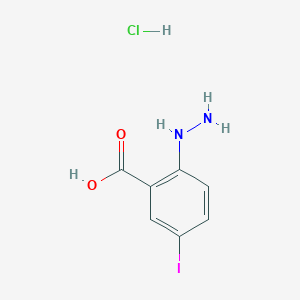

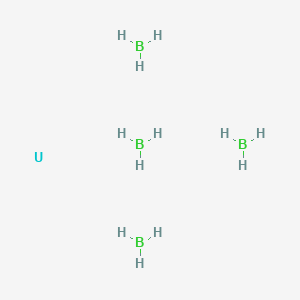
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
